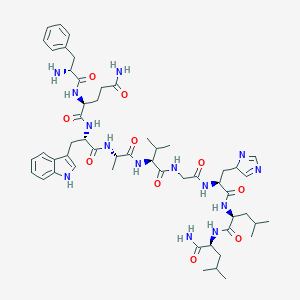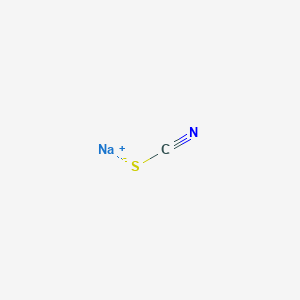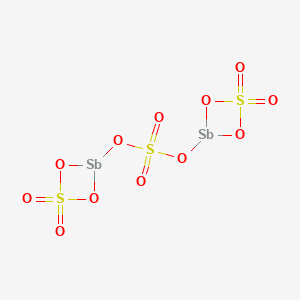
Calcium thioglycolate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium thioglycolate (1:1) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Calcium thioglycolate (1:1) is mainly used as a reducing agent in various chemical reactions.
Wirkmechanismus
Calcium thioglycolate (1:1) acts as a reducing agent by donating electrons to other compounds. This process results in the formation of a new compound and the oxidation of calcium thioglycolate (1:1) to calcium thioglycolate disulfide. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, such as sodium borohydride and lithium aluminum hydride.
Biochemische Und Physiologische Effekte
Calcium thioglycolate (1:1) has no known biochemical or physiological effects. It is not used in the medical field and is not approved for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using calcium thioglycolate (1:1) in lab experiments include its low cost, easy availability, and high purity. It is also a mild reducing agent, which makes it suitable for the synthesis of sensitive compounds. However, calcium thioglycolate (1:1) has some limitations, such as its slow reaction rate and the need for an acidic environment for optimal performance.
Zukünftige Richtungen
Calcium thioglycolate (1:1) has many potential future directions in scientific research. One possible direction is the synthesis of new materials using calcium thioglycolate (1:1) as a reducing agent. Another direction is the optimization of the synthesis process to improve the reaction rate and yield. Additionally, calcium thioglycolate (1:1) could be used in the synthesis of new organic compounds for various applications, such as pharmaceuticals and agrochemicals.
Conclusion:
Calcium thioglycolate (1:1) is a versatile reducing agent that has many scientific research applications. It is commonly used in the synthesis of nanoparticles, organic compounds, and carbon-based materials. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, and it has no known biochemical or physiological effects. While it has some limitations, calcium thioglycolate (1:1) has many potential future directions in scientific research.
Synthesemethoden
Calcium thioglycolate (1:1) can be synthesized by reacting calcium hydroxide with thioglycolic acid. The reaction is as follows:
Ca(OH)2 + 2HSCH2COOH → Ca(SCH2COO)2 + 2H2O
The resulting product is calcium thioglycolate (1:1), which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Calcium thioglycolate (1:1) has various scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as silver and gold nanoparticles. Calcium thioglycolate (1:1) can also be used as a reducing agent in the synthesis of graphene oxide and other carbon-based materials. Furthermore, it is used as a reducing agent in the synthesis of organic compounds, such as aldehydes and ketones.
Eigenschaften
CAS-Nummer |
37457-75-3 |
|---|---|
Produktname |
Calcium thioglycolate (1:1) |
Molekularformel |
C2H2CaO2S |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
InChI-Schlüssel |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
Kanonische SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
Andere CAS-Nummern |
29820-13-1 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
68-11-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)



![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

